Solvent Green 1

Description

The exact mass of the compound C.I. This compound, acetate salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

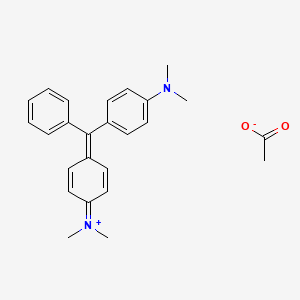

IUPAC Name |

[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N2.C2H4O2/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;1-2(3)4/h5-17H,1-4H3;1H3,(H,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJMOSKUCQUJHU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10309-95-2 (Parent) | |

| Record name | Solvent Green 1, acetate salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041272406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9068295 | |

| Record name | (4-(alpha-(4-(Dimethylamino)phenyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Water or Solvent Wet Solid | |

| Record name | Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, acetate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

41272-40-6 | |

| Record name | Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41272-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Solvent Green 1, acetate salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041272406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, acetate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (4-(alpha-(4-(Dimethylamino)phenyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-[α-[4-(dimethylamino)phenyl]benzylidene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Solvent Green 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Solvent Green 1, also known by its Colour Index name C.I. 42000:1 and as Malachite Green Carbinol Base. The information is curated for professionals in research and development who require detailed data for their work.

Chemical Identity

This compound is a triarylmethane dye. It is the carbinol (leuco) form of Malachite Green, a widely used cationic dye. The equilibrium between the colored cationic form and the colorless carbinol base is pH-dependent.

| Identifier | Value |

| Common Name | This compound |

| C.I. Name | C.I. 42000:1 |

| Synonyms | Malachite Green Carbinol Base, Oil Green Base |

| CAS Number | 510-13-4 |

| Molecular Formula | C₂₃H₂₆N₂O[1] |

| Molecular Weight | 346.47 g/mol [1] |

| Chemical Structure | Triarylmethane |

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 2.1: General Physical Properties

| Property | Value | Source(s) |

| Appearance | Bluish-green powder | [2] |

| Melting Point | 213 °C | [2] |

| Density | 0.35 g/cm³ | [2] |

| Heat Resistance | 300 °C | [2] |

| Light Fastness | 2 (Poor) | [2] |

Table 2.2: Solubility Profile

| Solvent | Solubility Description | Source(s) |

| Water | Blue-green | [2] |

| Ethanol | Blue-green | [2] |

| Acetone | 1.2 (unit not specified) | [2] |

| Butyl Acetate | 3 (unit not specified) | [2] |

| Methylbenzene | 20 (unit not specified) | [2] |

| Dichloromethane | 20 (unit not specified) | [2] |

Table 2.3: Spectroscopic Properties

| Property | Value | Source(s) |

| Absorbance Maximum (λmax) | 447 nm | [3] |

Experimental Protocols

3.1. Melting Point Determination (Capillary Method)

This method is a standard procedure for determining the melting point of a crystalline solid.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes, thermometer.

-

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a steady rate (e.g., 10-20 °C/min) for a preliminary approximate measurement.

-

Allow the block to cool.

-

For an accurate measurement, heat the block again to about 15-20 °C below the approximate melting point.

-

Reduce the heating rate to 1-2 °C/min.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[4][5][6][7][8]

-

3.2. UV-Visible Spectroscopic Analysis

This protocol outlines the general steps for determining the absorbance maximum of this compound.

-

Apparatus: UV-Visible spectrophotometer, quartz cuvettes, appropriate solvent (e.g., ethanol).

-

Procedure:

-

Prepare a dilute stock solution of this compound in a suitable solvent in which it is readily soluble.

-

From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0).

-

Use the same solvent as a blank to zero the spectrophotometer.

-

Scan the absorbance of the sample solution over a relevant wavelength range (e.g., 300-700 nm).

-

The wavelength at which the highest absorbance is recorded is the absorbance maximum (λmax).[9][10]

-

Visualizations

4.1. Experimental Workflow for Purity and Spectral Analysis

The following diagram illustrates a general workflow for analyzing the purity and spectral characteristics of a this compound sample.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound - Oil Green Base - Malachite Green Base from Emperor Chem [emperordye.com]

- 3. Absorption [Malachite Green Carbinol] | AAT Bioquest [aatbio.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. davjalandhar.com [davjalandhar.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. researchgate.net [researchgate.net]

- 10. periodicos.ufms.br [periodicos.ufms.br]

Solvent Green 1: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of Solvent Green 1, a synthetic dye belonging to the triarylmethane class. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, properties, applications, and synthesis. A notable point of clarification is that the name "this compound" is commonly associated with two distinct but related chemical compounds, the carbinol base and the acetate (B1210297) salt of the malachite green cation. This guide will address both forms.

Chemical Identity and Synonyms

This compound is primarily known in two forms: the colorless carbinol base and the colored acetate salt. The carbinol base is also referred to by the Colour Index name C.I. 42000:1.[1] The fundamental difference lies in the chemical state of the central carbon atom.

CAS Number 510-13-4: The Carbinol Base This compound is the non-colored, leuco form of the dye.[2]

-

IUPAC Name : bis--INVALID-LINK--methanol

-

Synonyms : Malachite green carbinol base, Bis(p-(dimethylamino)phenyl)phenylmethanol, Oil Green Base[2][3]

CAS Number 41272-40-6: The Acetate Salt This is the colored, salt form of the dye, which is soluble in organic solvents.[5]

-

IUPAC Name : N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methylmethanaminium acetate[5][6]

-

Synonyms : C.I. This compound, acetate salt, Malachite green acetate[5][6]

-

Molecular Formula : C₂₃H₂₅N₂·C₂H₃O₂[5]

The relationship between these two forms is an acid-base equilibrium. The carbinol base (CAS 510-13-4) is a colorless precursor that converts to the intensely colored malachite green cation in the presence of acid. The acetate salt (CAS 41272-40-6) is one of the isolated salt forms of this cation.

Physicochemical Properties

The physical and chemical properties of the two forms of this compound are summarized below.

| Property | This compound (Carbinol Base) | This compound (Acetate Salt) |

| CAS Number | 510-13-4[3][4] | 41272-40-6[1][6] |

| Molecular Formula | C₂₃H₂₆N₂O[3][4] | C₂₃H₂₅N₂·C₂H₃O₂ (or C₂₅H₂₈N₂O₂)[5] |

| Molecular Weight | 346.47 g/mol [1][3] | 388.51 g/mol [7] |

| Appearance | Dark green powder/solid[8] | Green crystals with a metallic luster[6] |

| Solubility | Insoluble in water; Soluble in ethanol (B145695) and acetone.[4] Soluble in water for cyan, soluble in ethanol are blue-green.[1] | Soluble in organic solvents such as ethanol and acetone.[5][6] |

| Reaction in Acid/Base | In concentrated sulfuric acid, it turns yellow, and upon dilution, it becomes dark orange.[1] When sodium hydroxide (B78521) is added to an aqueous solution of the dye, a Copenhagen green precipitate forms.[1] | Sensitive to changes in pH. |

Applications

This compound, in its various forms, has a range of applications primarily stemming from its properties as a colorant.

-

Industrial Coloring : It is extensively used for coloring plastics (such as PS, HIPS, ABS, PC, PVC, PMMA, SAN, AS), oils, waxes, greases, fats, hydrocarbon derivatives, polishes, and oily insecticides.[2][3]

-

Inks and Coatings : The dye is a component in the manufacturing of printing inks, duplicating paper, printer ribbons, and ballpoint pen ink.[3][5]

-

Biological Stain : Malachite green and its derivatives are used in histology and microbiology as a stain.[2][3] It has been used for staining biological samples and has potential research applications.[3]

-

Aquaculture : The cationic form, malachite green, has been used as an antifungal and antiparasitic agent in aquaculture, although its use is restricted in many regions due to toxicity concerns.[2]

Experimental Protocols: Synthesis of this compound

Two primary methods for the synthesis of the malachite green base (this compound, carbinol form) have been described.[1][9]

Method A: Condensation of Benzaldehyde and N,N-dimethylaniline

-

Condensation : Benzaldehyde (1 molar equivalent) is condensed with N,N-dimethylaniline (2 molar equivalents) in the presence of a strong acid such as hydrochloric acid or sulfuric acid.

-

Oxidation : The resulting leuco base is oxidized using lead dioxide and an acid.

-

Neutralization : The product is then converted to the free carbinol base.

Method B: Reaction of N,N-dimethylaniline and Trichlorotoluene

-

Reaction : N,N-dimethylaniline is heated with 1-(trichloromethyl)benzene (benzotrichloride).

-

Isolation : The resulting product is worked up to yield the free carbinol base.

Toxicology and Safety

The safety profile of this compound is a significant consideration, particularly for the cationic malachite green form, which has demonstrated toxicity.

-

Toxicity : The acetate salt (CAS 41272-40-6) is classified as harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and is suspected of damaging fertility or the unborn child.[7] It is also very toxic to aquatic life with long-lasting effects.[7]

-

Handling : Standard laboratory safety precautions should be observed when handling this compound. This includes using personal protective equipment such as gloves and safety glasses, and working in a well-ventilated area.[10] Avoid creating dust.[10]

-

First Aid : In case of contact with eyes, rinse immediately with plenty of water.[10] If swallowed, seek medical attention.[10] If on skin, wash with soap and water.[11]

Visualized Relationships

The following diagrams illustrate the chemical relationship between the two forms of this compound and a conceptual workflow for its synthesis.

Caption: Acid-base equilibrium of this compound forms.

Caption: Synthesis of this compound via condensation.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Buy Malachite Green Carbinol base (EVT-305608) | 510-13-4 [evitachem.com]

- 3. scbt.com [scbt.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CAS 41272-40-6: this compound | CymitQuimica [cymitquimica.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Page loading... [guidechem.com]

- 8. molekula.com [molekula.com]

- 9. This compound | 41272-40-6 [chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. chemicalbook.com [chemicalbook.com]

In-Depth Technical Guide: Solubility Profile of Solvent Green 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Solvent Green 1 (CAS No. 510-13-4), also known as Malachite Green Carbinol Base. This document is intended for use by researchers, scientists, and professionals in drug development and other relevant fields who require detailed information on the solubility characteristics of this compound.

Introduction to this compound

This compound is a triphenylmethane (B1682552) dye. Chemically, it is the carbinol form of malachite green.[1][2] Its molecular formula is C₂₃H₂₆N₂O.[3] Unlike the vibrant green cationic form of malachite green, this compound in its solid form is typically a green or bluish-green powder.[4][5] It is widely used in industrial applications for coloring non-aqueous media such as solvents, oils, waxes, greases, printing inks, and plastics.[3][5][6][7] Its utility in these applications is directly related to its solubility in organic solvents.

Solubility Profile

Precise quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature. However, a consistent qualitative solubility profile can be compiled from multiple sources. The lipophilic nature of the molecule, characterized by its three aromatic rings, governs its solubility behavior.

Table 1: Qualitative Solubility of this compound in Different Solvents

| Solvent Class | Specific Solvent Examples | Solubility | References |

| Water | Water | Insoluble/Partially Miscible | [4] |

| Alcohols | Ethanol, Methanol | Soluble | [8] |

| Polar Organic Solvents | Acetone, Dimethyl Sulfoxide (DMSO) | Soluble | [9] |

| Hydrocarbons | Gasoline, Mineral Oil | Soluble | [5] |

| Non-Polar Media | Oils, Fats, Waxes, Greases | Soluble | [3][6] |

| Plastics/Resins | Polystyrene, Acrylics, PVC | Soluble (in molten state) | [6][7] |

The hydroxyl and dimethylamino groups in the structure of this compound allow for some interaction with polar solvents, contributing to its solubility in alcohols.[8] However, the large non-polar surface area of the molecule dominates its overall characteristics, leading to good solubility in non-polar organic solvents and media.[10]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solvent dye like this compound in a specific solvent. This method can be adapted to provide qualitative or quantitative results.

Objective: To determine the solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid powder)

-

Selected solvent of interest

-

Analytical balance

-

Volumetric flasks

-

Test tubes or vials with secure caps

-

Magnetic stirrer and stir bars or vortex mixer

-

Constant temperature bath or incubator

-

Spectrophotometer (for quantitative analysis)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

Procedure:

-

Preparation of Saturated Solution: a. Accurately weigh an excess amount of this compound and add it to a known volume of the selected solvent in a test tube or vial. b. Securely cap the container to prevent solvent evaporation. c. Agitate the mixture vigorously using a vortex mixer or magnetic stirrer. d. Place the container in a constant temperature bath set to the desired temperature and allow it to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous stirring to ensure saturation is reached.

-

Separation of Undissolved Solute: a. After equilibration, allow the mixture to stand undisturbed at the constant temperature to let the undissolved solid settle. b. Carefully draw a sample of the supernatant using a syringe. c. Immediately filter the supernatant through a syringe filter compatible with the solvent to remove any suspended microparticles. This step is crucial to prevent overestimation of solubility.

-

Quantification of Dissolved Solute:

-

Gravimetric Method (for qualitative or semi-quantitative results): a. Accurately weigh a clean, dry evaporating dish. b. Transfer a known volume of the clear, filtered supernatant to the evaporating dish. c. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the dye. d. Once the solvent is completely evaporated, weigh the evaporating dish with the dried solute. e. Calculate the mass of the dissolved dye and express the solubility in terms of mass per volume of solvent (e.g., g/100 mL).

-

Spectrophotometric Method (for quantitative results): a. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. b. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. c. Plot a calibration curve of absorbance versus concentration. d. Accurately dilute a known volume of the clear, filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve. e. Measure the absorbance of the diluted sample. f. Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. Malachite Green Carbinol base I CAS#: 510-13-4 I derivative of Malachite green (MG) I InvivoChem [invivochem.com]

- 2. Buy Malachite Green Carbinol base | 510-13-4 [smolecule.com]

- 3. This compound [myskinrecipes.com]

- 4. Page loading... [guidechem.com]

- 5. epsilonpigments.com [epsilonpigments.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. polarisorganics.com [polarisorganics.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pylamdyes.com [pylamdyes.com]

Spectroscopic Profile of Solvent Green 1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption and emission spectra of Solvent Green 1. Due to ambiguity in the common nomenclature, this document addresses the two primary chemical entities often referred to as this compound: Malachite Green base (C.I. 42000:1) and Solvent Green 3 (Quinizarin Green SS, C.I. 61565). This guide will furnish researchers, scientists, and professionals in drug development with essential spectroscopic data, detailed experimental protocols for spectral measurements, and a visualization of the experimental workflow.

Spectroscopic Data

The photophysical properties of this compound and Solvent Green 3 are summarized below. These dyes exhibit distinct spectral behaviors influenced by their molecular structure and the solvent environment.

Table 1: Spectroscopic Properties of this compound (Malachite Green Base)

| Property | Value | Solvent |

| Chemical Identity | C.I. 42000:1, Malachite Green Base | - |

| CAS Number | 41272-40-6[1][2] | - |

| Molecular Formula | C₂₃H₂₆N₂O[1] | - |

| Absorption Maximum (λabs) | 621 nm[3] | Water |

| 324 nm (Excitation) / 355 nm (Emission)[4] | Ethanol (B145695) | |

| Molar Extinction Coefficient (ε) | 105,000 M⁻¹cm⁻¹ at 621 nm[3] | Water |

| Emission Maximum (λem) | 355 nm[4] | Ethanol |

| Fluorescence Quantum Yield (ΦF) | 7.9 x 10⁻⁵[3] | Water |

Note: Malachite Green is known to have very low fluorescence in aqueous solutions but can exhibit enhanced fluorescence in less polar organic solvents or when its rotational freedom is restricted.[3]

Table 2: Spectroscopic Properties of Solvent Green 3 (Quinizarin Green SS)

| Property | Value | Solvent |

| Chemical Identity | C.I. 61565, Quinizarin Green SS | - |

| CAS Number | 128-80-3[5] | - |

| Molecular Formula | C₂₈H₂₂N₂O₂[5] | - |

| Absorption Maximum (λabs) | 607-644 nm[6] | Not specified |

| Emission Maximum (λem) | Data not readily available | - |

| Fluorescence Quantum Yield (ΦF) | Data not readily available | - |

Note: Solvent Green 3 is an anthraquinone (B42736) derivative, and while it absorbs strongly in the visible region, its fluorescence properties are not as widely documented in the provided literature.[5][7]

Experimental Protocols

The following protocols describe the methodologies for determining the absorption and emission spectra of fluorescent dyes like this compound.

Materials and Instruments

-

Dye Samples: this compound (Malachite Green base) and/or Solvent Green 3 (Quinizarin Green SS)

-

Solvents: Spectroscopic grade ethanol, chloroform, benzene, xylene, or N,N-dimethylformamide for Solvent Green 3[5], and ethanol for Malachite Green base.[4] A suitable buffer solution for aqueous measurements.

-

Instruments:

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

-

-

Labware: Quartz cuvettes (1 cm path length), volumetric flasks, micropipettes.

Sample Preparation

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mg/mL) of the dye by dissolving a precisely weighed amount in the chosen solvent.[8]

-

Working Solutions: Prepare a series of dilutions from the stock solution to determine the optimal concentration for spectral measurements. For absorption measurements, the absorbance at the maximum wavelength should ideally be between 0.1 and 1.0. For fluorescence measurements, the absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

Blank Sample: Use the pure solvent in a quartz cuvette as a blank for background correction.

Absorption Spectrum Measurement

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes for stable readings.

-

Baseline Correction: Record a baseline spectrum with the blank (pure solvent) in the cuvette.

-

Sample Measurement: Replace the blank with the cuvette containing the dye solution and record the absorption spectrum over the desired wavelength range (e.g., 300-800 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Emission Spectrum Measurement

-

Instrument Setup: Turn on the spectrofluorometer, including the excitation lamp (e.g., Xenon lamp), and allow for stabilization.

-

Excitation Wavelength Selection: Set the excitation monochromator to the absorption maximum (λmax) determined from the absorption spectrum.

-

Emission Scan: Scan the emission monochromator over a wavelength range starting from the excitation wavelength to a longer wavelength (e.g., λmax + 20 nm to 800 nm) to record the fluorescence emission spectrum.

-

Data Analysis: Identify the wavelength of maximum fluorescence intensity (λem).

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for obtaining the absorption and emission spectra of a solvent dye.

Caption: Experimental workflow for determining absorption and emission spectra.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound|CAS No:41272-40-6 - green solvent dye [chinainterdyes.com]

- 3. Malachite green - Wikipedia [en.wikipedia.org]

- 4. Researching | Determination of Malachite Green Residue in Aquatic Products Based on Three-Dimensional Fluorescence Spectrum [researching.cn]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. Solvent Green 3 Dye content 95 128-80-3 [sigmaaldrich.com]

- 7. Quinizarine Green SS - Wikipedia [en.wikipedia.org]

- 8. cqscopelab.com [cqscopelab.com]

The Photophysical Profile of Solvent Green 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Green 1, a synthetic dye belonging to the triarylmethane class, is a compound frequently encountered in various industrial applications, including the coloring of plastics, oils, and waxes.[1][2][3] Within the scientific community, particularly in the realms of chemistry and life sciences, it is crucial to understand its photophysical characteristics. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, with a focus on its absorption and emission characteristics. It is important to note that "this compound" is commonly used as a synonym for the carbinol base form of Malachite Green, also known as Malachite Green Base or C.I. 42000:1.[4][5] This distinction is critical as its photophysical properties are intrinsically linked to its molecular form.

Chemical Identity and Forms

The identity of this compound is linked to Malachite Green, a well-known cationic dye. This compound represents the colorless, non-ionic carbinol base of Malachite Green.[4][6] The interconversion between the colored cationic form (Malachite Green) and the colorless carbinol base (this compound) is often pH-dependent. In acidic conditions, the carbinol form readily converts to the intensely colored cationic form, which is responsible for the vibrant green hue.[6][7]

Table 1: Chemical Identifiers for this compound and Related Compounds

| Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Malachite Green Base, Malachite Green Carbinol | 510-13-4 | C₂₃H₂₆N₂O | 346.47 |

| Malachite Green | Basic Green 4, C.I. 42000 | 569-64-2 (chloride salt) | C₂₃H₂₅N₂⁺ | 329.47 |

Photophysical Characteristics

The photophysical behavior of this compound is dominated by its absorption properties and a notable lack of significant fluorescence in solution.

Absorption Spectroscopy

This compound, in its carbinol form, is largely colorless and thus does not exhibit strong absorption in the visible region of the electromagnetic spectrum.[6] However, its cationic counterpart, Malachite Green, is a strong absorber of visible light. The absorption spectrum of Malachite Green in water displays a prominent peak at approximately 616.5 nm, corresponding to its characteristic blue-green color.[3] The molar extinction coefficient at this wavelength is reported to be as high as 148,900 cm⁻¹/M, indicating a very strong absorption.[3]

The solvent environment can influence the absorption spectrum of triarylmethane dyes like Malachite Green, potentially causing shifts in the absorption maximum and changes in the spectral shape.[8][9]

Table 2: Summary of Key Photophysical Data

| Parameter | This compound (Carbinol Base) | Malachite Green (Cationic Form) | Notes |

| Absorption Maxima (λmax) | Not significant in the visible range | ~616.5 nm (in water)[3] | The carbinol form is colorless. |

| Molar Extinction Coefficient (ε) | - | ~148,900 M⁻¹cm⁻¹ (at 616.5 nm in water)[3] | Indicates very strong light absorption. |

| Emission Maxima (λem) | Not applicable | - | Generally considered non-fluorescent in solution. |

| Fluorescence Quantum Yield (Φf) | Extremely low to negligible[2][4] | Extremely low in fluid solvents[3] | Non-radiative decay processes are dominant. |

| Fluorescence Lifetime (τf) | Not applicable | Very short | Consistent with a low quantum yield. |

Fluorescence Spectroscopy

A defining characteristic of this compound and its cationic form, Malachite Green, is their remarkably low fluorescence quantum yield in fluid solvents at room temperature.[2][3][4] This lack of significant fluorescence is attributed to efficient non-radiative decay pathways that allow the excited state to return to the ground state without the emission of a photon. These non-radiative processes are often related to the conformational flexibility of the triphenylmethane (B1682552) structure, which facilitates internal conversion. Some sources explicitly state that Malachite Green Carbinol base is non-fluorescent.[2][4]

Experimental Protocols

The characterization of the photophysical properties of dyes like this compound involves standard spectroscopic techniques.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient of the dye.

Methodology:

-

Sample Preparation: Prepare a stock solution of the dye in a high-purity spectroscopic grade solvent. Create a series of dilutions with known concentrations.

-

Blank Measurement: Fill a cuvette with the pure solvent to record a baseline spectrum.

-

Sample Measurement: Record the absorption spectra for each of the diluted dye solutions over a relevant wavelength range (e.g., 300-800 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, plot absorbance at λmax versus concentration. The slope of the resulting linear fit corresponds to the molar extinction coefficient (ε) when the path length is 1 cm.[10][11][12][13][14]

Fluorescence Quantum Yield Determination (Comparative Method)

Objective: To determine the fluorescence quantum yield of a sample relative to a standard with a known quantum yield.

Methodology:

-

Standard Selection: Choose a stable reference dye with a well-characterized quantum yield and with absorption and emission properties similar to the sample.

-

Absorbance Matching: Prepare dilute solutions of both the sample and the standard in the same solvent, ensuring their absorbance values at the excitation wavelength are low (typically < 0.1) and ideally matched.

-

Fluorescence Spectra Acquisition: Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (e.g., excitation wavelength, slit widths).

-

Data Analysis: Integrate the area under the emission curves for both the sample and the standard. The quantum yield of the sample (Φx) can be calculated using the following equation:

Φx = Φs * (Ix / Is) * (As / Ax) * (nx² / ns²)

where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 'x' and 's' denote the sample and standard, respectively.[15][16][17][18][19][20][21]

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

Objective: To measure the decay of fluorescence intensity over time after excitation by a short pulse of light.

Methodology:

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser), a sensitive single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

-

Measurement: The sample is excited by the pulsed laser, and the arrival times of the emitted single photons are recorded relative to the excitation pulses.

-

Data Analysis: A histogram of the arrival times is constructed, which represents the fluorescence decay profile. This decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τ).[22][23][24]

Visualizations

Relationship between this compound and Malachite Green

Caption: Interconversion between this compound and Malachite Green.

Experimental Workflow for Photophysical Characterization

Caption: Workflow for Dye Photophysical Characterization.

Applications in Research and Drug Development

Given its very low intrinsic fluorescence, this compound is not typically employed as a fluorescent probe. However, the significant change in its absorption properties upon protonation makes it a potential candidate for applications as a pH indicator in non-aqueous environments. In the context of drug development, understanding the photophysical properties of such dyes is crucial if they are considered for use as staining agents in histological or cytological studies, where their interaction with biological structures and potential for phototoxicity might be of concern.

Conclusion

This compound, the carbinol base of Malachite Green, is characterized by a lack of significant absorption in the visible range and negligible fluorescence in solution. Its photophysical profile is dominated by the properties of its cationic form, Malachite Green, which is a strong absorber of visible light but also exhibits very low fluorescence quantum yields. This comprehensive understanding of its properties is essential for its appropriate application in scientific research and industrial processes. The provided experimental protocols offer a standardized approach for the characterization of this and similar triarylmethane dyes.

References

- 1. researchgate.net [researchgate.net]

- 2. Malachite Green Carbinol base I CAS#: 510-13-4 I derivative of Malachite green (MG) I InvivoChem [invivochem.com]

- 3. omlc.org [omlc.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. solvent dye green Manufacturers and Suppliers in China_solvent dye green product list_Emperor Chem [emperordye.com]

- 6. chimia.ch [chimia.ch]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]

- 13. science.valenciacollege.edu [science.valenciacollege.edu]

- 14. ursinus.edu [ursinus.edu]

- 15. chem.uci.edu [chem.uci.edu]

- 16. iss.com [iss.com]

- 17. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]

- 18. Making sure you're not a bot! [opus4.kobv.de]

- 19. rsc.org [rsc.org]

- 20. agilent.com [agilent.com]

- 21. Quantum yield - Wikipedia [en.wikipedia.org]

- 22. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 23. photon-force.com [photon-force.com]

- 24. bhu.ac.in [bhu.ac.in]

The Toxicity of Solvent Green 1 in Live Cells: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the critical question of the toxicity of Solvent Green 1 to live cells. A comprehensive review of publicly available scientific literature and safety data reveals a significant lack of specific in vitro cytotoxicity data for this compound. While Safety Data Sheets (SDS) indicate general hazards, including potential for skin and eye irritation and harm if swallowed, they do not provide the quantitative toxicological data, such as IC50 values, necessary for a detailed risk assessment in cellular research.[1] Furthermore, no specific studies detailing the mechanisms of action or signaling pathways affected by this compound in live cells were identified. This document summarizes the available information and highlights the current knowledge gaps regarding the cellular toxicity of this compound.

Introduction

This compound is a synthetic dye with various industrial applications. As with any chemical compound utilized in research and development, particularly in fields involving live cell cultures, a thorough understanding of its cytotoxic potential is paramount. This guide aims to consolidate the existing toxicological information on this compound to inform researchers and professionals in drug development about its potential effects on live cells.

Hazard Identification from Safety Data Sheets

Safety Data Sheets for this compound consistently list several hazard statements. These provide a general overview of the potential risks associated with handling the compound.

Table 1: Summary of Hazard Information for this compound from Safety Data Sheets

| Hazard Statement | Description |

| Harmful if swallowed | Ingestion of this compound may lead to adverse health effects.[1] |

| Causes skin irritation | Direct contact with the skin may result in irritation. |

| Causes serious eye irritation | Direct contact with the eyes may cause significant irritation. |

| May cause respiratory irritation | Inhalation of dust or fumes may irritate the respiratory tract. |

| Possible risks of irreversible effects | This suggests the potential for long-term or permanent damage following exposure.[1] |

Note: This table is a summary of information from various Safety Data Sheets. The exact hazard statements may vary slightly between suppliers.

While this information is crucial for safe handling, it does not quantify the toxic effects at a cellular level.

Quantitative Cytotoxicity Data

A thorough search of scientific literature databases did not yield any studies presenting quantitative data on the cytotoxicity of this compound in live cells. Key metrics such as the half-maximal inhibitory concentration (IC50) or the concentration at which 50% of cells are no longer viable, are not available. The absence of such data makes it impossible to establish safe working concentrations for in vitro studies or to compare its toxicity profile with other compounds.

Experimental Protocols

Due to the lack of published research on the cellular effects of this compound, no established experimental protocols for assessing its cytotoxicity could be identified. For researchers intending to investigate the toxicity of this compound, standard cytotoxicity assays would need to be adapted and validated.

Below is a generalized workflow for assessing the cytotoxicity of a compound like this compound.

Figure 1. A generalized experimental workflow for determining the in vitro cytotoxicity of a chemical compound.

Signaling Pathways

There is currently no information available in the scientific literature regarding the specific signaling pathways that may be affected by this compound in live cells. Research into the mechanism of action of this dye would be necessary to elucidate any such interactions.

Discussion and Future Directions

The significant gap in the scientific literature regarding the in vitro toxicity of this compound presents a challenge for researchers who may consider using this dye in applications involving live cells. The lack of quantitative data prevents a thorough risk assessment and the determination of non-toxic working concentrations.

To address this knowledge gap, future research should focus on:

-

Standardized Cytotoxicity Testing: Performing well-established cytotoxicity assays, such as MTT, XTT, or CellTiter-Glo®, on various relevant cell lines to determine the IC50 values of this compound.

-

Mechanism of Action Studies: Investigating the cellular mechanisms through which this compound may exert toxicity, including assays for apoptosis, necrosis, oxidative stress, and genotoxicity.

-

Signaling Pathway Analysis: Utilizing techniques such as western blotting, qPCR, and reporter assays to identify any specific signaling pathways that are modulated by this compound.

Conclusion

Based on the currently available information, a definitive statement on the specific toxicity of this compound to live cells at a quantitative level cannot be made. While Safety Data Sheets indicate general hazards, the absence of in vitro cytotoxicity data, detailed experimental protocols, and knowledge of affected signaling pathways underscores a critical need for further research. Professionals in research and drug development should exercise caution when considering the use of this compound in live cell applications and are encouraged to perform their own cytotoxicity assessments to determine safe and effective concentrations for their specific experimental systems.

References

Technical Guide: Safety and Handling of Solvent Green 1 Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Solvent Green 1 powder, a synthetic dye also known as Malachite Green Carbinol base. The following sections detail the material's properties, hazards, and the necessary precautions for its safe use in a laboratory setting.

Chemical and Physical Properties

This compound is a dark green powder.[1] Key identifying and physical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | Benzenemethanol, 4-(dimethylamino)-α-[4-(dimethylamino)phenyl]-α-phenyl- | [2] |

| Synonyms | This compound, Malachite Green Carbinol base, Oil Green Base | [2][3][4] |

| CAS Number | 41272-40-6 | [5][6][7][8] |

| Molecular Formula | C27H35N3O4 | [5][6] |

| Molecular Weight | 465.58 g/mol | [5] |

| Appearance | Green powder | [5] |

| Odor | Odorless | [5] |

| Solubility | Insoluble in water. Soluble in ethanol. | [4][9] |

| pH | Color change at pH: yellow (0.0) to green (2.0); Green (11.6) to colorless (14.0) | [7] |

| Flash Point | 268.2°C | [10] |

| Density | 1.131 g/cm³ | [10] |

Hazard Identification and Toxicological Data

This compound is considered a hazardous substance.[9] The primary hazards include irritation to the eyes, skin, and respiratory tract.[5] Ingestion is harmful and may cause gastrointestinal discomfort.[5] There are also concerns about potential irreversible effects and harm to an unborn child.[5][9][11]

| Hazard Statement | Description | GHS Classification | Reference |

| H302 | Harmful if swallowed. | Acute Toxicity, Oral (Category 4) | [11] |

| H315 | Causes skin irritation. | Skin Irritation (Category 2) | [11] |

| H318 | Causes serious eye damage. | Serious Eye Damage (Category 1) | [7][11] |

| H335 | May cause respiratory irritation. | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | [11] |

| H361 | Suspected of damaging fertility or the unborn child. | Reproductive Toxicity (Category 2) | [7][11] |

| H400 | Very toxic to aquatic life. | Hazardous to the Aquatic Environment, Acute Hazard (Category 1) | [7] |

| H410 | Very toxic to aquatic life with long lasting effects. | Hazardous to the Aquatic Environment, Long-term Hazard (Category 1) | [7] |

Toxicological Data

The following toxicological data has been reported. Detailed experimental protocols for these studies are not available in the reviewed literature.

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 8020 mg/kg | [12] |

| LD50 | Mouse | Oral | 470 mg/kg | [9] |

| LD50 | Mouse | Intraperitoneal | 10 mg/kg | [9] |

| LD0 | Rat and Guinea Pig | Dermal | ca. 2000 mg/kg | [7] |

| LC50 | Various Fish Species | - | >= 0.03 - <= 0.383 mg/L (96 h) | [7] |

| LC50 | Aquatic Crustacea | - | 5.85 mg/L (6 h) | [7] |

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood.[2][5]

-

Use non-sparking tools to prevent fire from electrostatic discharge.[2][10]

Storage

-

Keep containers tightly closed and in a light-resistant container.[5]

-

Store away from incompatible materials such as strong oxidizing and reducing agents.[2][5]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to prevent exposure.

-

Engineering Controls: Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below exposure limits.[5] An eyewash station and safety shower must be readily available.[5]

-

Eye/Face Protection: Wear tightly fitting safety goggles or chemical safety goggles.[5][7][10]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5][6][7]

-

Respiratory Protection: If engineering controls are insufficient, wear an approved respirator.[5][7]

First-Aid Measures

In case of exposure, follow these first-aid procedures.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][10]

-

Skin Contact: Immediately flush skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, get medical attention.[5][10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7][10]

-

Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][10]

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

-

Personal Precautions: Evacuate personnel to a safe area.[2][7][10] Avoid breathing dust and contact with the material.[2][6][7][10] Wear appropriate personal protective equipment.[2][6][7][10]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7][10]

-

Methods for Cleaning Up: Use a vacuum or sweep up the material and place it into a suitable, labeled disposal container.[5] Avoid generating dust.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7][10]

-

Specific Hazards: May produce irritating and toxic fumes and gases upon decomposition.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][10]

Stability and Reactivity

-

Chemical Stability: Stable under normal temperatures and pressures.[5]

-

Conditions to Avoid: Excess heat and incompatible materials.[5]

-

Incompatible Materials: Strong oxidizing agents and strong reducing agents.[5]

-

Hazardous Decomposition Products: Irritating and toxic fumes and gases.[5]

-

Hazardous Polymerization: Will not occur.[5]

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[7][10] The material may be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[10]

Visualized Workflows

The following diagrams illustrate key safety and handling procedures.

Caption: Workflow for responding to a spill of this compound powder.

Caption: First-aid procedures for different routes of exposure to this compound.

References

- 1. Page loading... [guidechem.com]

- 2. echemi.com [echemi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Oil Green Base - Malachite Green Base from Emperor Chem [emperordye.com]

- 5. emperordye.com [emperordye.com]

- 6. This compound|41272-40-6 - MOLBASE Encyclopedia [m.molbase.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. kochcolor.com [kochcolor.com]

- 12. epsilonpigments.com [epsilonpigments.com]

An In-Depth Technical Guide to the Derivations and Synthesis of Solvent Green 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Green 1, also known by the common names Malachite Green Base, Oil Green Base, and C.I. 42000:1, is a triarylmethane dye.[1] While its primary application is in the coloring of various materials such as plastics, inks, oils, and waxes, its derivatives have garnered interest in biomedical research.[2][3] The synthesis of this compound and its analogs is a cornerstone of triarylmethane dye chemistry, involving fundamental organic reactions. This technical guide provides a comprehensive overview of the synthesis of this compound, its derivations, detailed experimental protocols, and relevant quantitative data.

Physicochemical Properties of this compound

This compound is a brilliant blue-light green solid.[1] It is soluble in ethanol (B145695) and other organic solvents, but insoluble in water.[4][5] The color of this compound is pH-dependent; it is yellow in concentrated sulfuric acid and becomes dark orange upon dilution.[1] In an aqueous solution, the addition of sodium hydroxide (B78521) results in a Copenhagen green precipitate.[1]

Table 1: Physicochemical Properties of this compound (Base Form)

| Property | Value | Reference(s) |

| CAS Number | 510-13-4, 41272-40-6 | [4][6] |

| Molecular Formula | C₂₃H₂₆N₂O | [4] |

| Molecular Weight | 346.47 g/mol | [1][4] |

| Appearance | Bluish-green powder | [7] |

| Melting Point | 112-114 °C | [8] |

| Solubility | Soluble in ethanol; Insoluble in water | [4][5] |

| λmax | ~621 nm | [8] |

Synthesis of this compound

The synthesis of this compound is typically a two-step process: the formation of a colorless leuco base, followed by an oxidation step to yield the colored dye.[9]

Method 1: Condensation of Benzaldehyde (B42025) with N,N-Dimethylaniline

This is the most common and well-documented method for synthesizing this compound.[10] It involves the acid-catalyzed condensation of benzaldehyde with two equivalents of N,N-dimethylaniline to form leuco-malachite green (LMG).[10] The LMG is then oxidized to produce this compound.[10]

Diagram 1: Synthesis of this compound via Benzaldehyde Condensation

Caption: Synthesis of this compound from Benzaldehyde.

Step 1: Synthesis of Leuco-Malachite Green (LMG) [11]

-

In a round-bottom flask equipped with a reflux condenser, combine 14 g of benzaldehyde, 35 g of N,N-dimethylaniline, and 31.5 g of concentrated hydrochloric acid.[11]

-

Heat the mixture at 100°C for 24 hours.[11]

-

After cooling, make the reaction mixture alkaline with a sodium hydroxide solution.

-

Remove any unreacted benzaldehyde and N,N-dimethylaniline by steam distillation.[11]

-

Pour the remaining mixture into 1 liter of water to precipitate the leuco base as solid granules.

-

Filter the granules, wash thoroughly with water until free from alkali, and dry.

Step 2: Oxidation of LMG to this compound [11]

-

Melt 10 g of the dried leuco base by heating.

-

Prepare a solution of 27 g of hydrochloric acid and 4 g of acetic acid in 2.5-3.0 liters of water. Add this acidic solution to the melted leuco base.

-

With continuous stirring, slowly add a thin paste containing 7.5 g of pure lead dioxide (PbO₂).[11]

-

Continue stirring for 2 hours after the addition is complete.[11]

-

Filter off any unreacted lead dioxide.

-

Heat the filtrate to boiling and add sodium sulfate (B86663) to precipitate any lead ions. Filter again.

-

Reheat the filtrate to boiling and precipitate the this compound base by adding a sodium hydroxide solution.[11]

-

Cool the solution, filter the precipitate, wash with water, and dry.

-

The crude product can be purified by dissolving in light petroleum, filtering any impurities, and then evaporating the solvent.[11]

Table 2: Quantitative Data for Method 1

| Parameter | Value | Reference(s) |

| Typical Yield (Commercial) | ~65% | [12] |

| Purity (Commercial) | ~90% (oxalate salt) | [7] |

| Main Impurities | monodemethylated MG, 4-(dimethylamino)benzophenone, MG-carbinol, LMG | [7] |

Method 2: Reaction of N,N-Dimethylaniline with 1-(Trichloromethyl)benzene

An alternative synthesis route involves the reaction of N,N-dimethylaniline with 1-(trichloromethyl)benzene (also known as benzotrichloride).[13] This method is less commonly detailed in readily available literature but provides another pathway to the triarylmethane core structure.

Detailed, step-by-step protocols for this method are not as prevalent in the literature as for Method 1. The general principle involves the electrophilic substitution of N,N-dimethylaniline with the carbocation generated from benzotrichloride, followed by hydrolysis and oxidation steps.

Derivations of this compound

The chemical structure of this compound allows for various modifications to produce derivatives with altered physicochemical and biological properties. Research has focused on introducing different functional groups to the aromatic rings.

Fluorinated Derivatives

Fluorinated analogs of malachite green have been synthesized to explore their potential as imaging agents and to study the effect of fluorine substitution on their toxicity.[14]

Diagram 2: General Synthesis of Fluorinated Malachite Green Analogs

Caption: Synthesis of fluorinated malachite green derivatives.

-

In a flask fitted with a Dean-Stark trap, combine the desired fluorinated benzaldehyde (10 mmol), N,N-dimethylaniline (40 mmol), p-toluenesulfonic acid (10 mmol), and benzene (B151609) (20 mL).[14]

-

Boil the mixture for 9 hours.[14]

-

Dilute the reaction mixture with benzene (40 mL) and wash twice with a 10% sodium bicarbonate solution and then with brine.

-

Evaporate the solvent. The residue, which is the fluorinated leuco-malachite green analog, can be purified by column chromatography on silica (B1680970) gel (10:1 hexane-ethyl acetate). The yield is reported to be 95-100%.[14]

-

The fluorinated leuco base is then oxidized using lead dioxide to the corresponding fluorinated malachite green analog in nearly quantitative yield.[14]

Table 3: Spectroscopic Data for a Fluorinated Malachite Green Analog (2-F-MG) [14]

| Spectroscopy | Data |

| ¹H-NMR (δ) | 7.65-7.58 (m, 1H), 7.36 (d, J = 9.0 Hz, 4H), 7.32-7.13 (m, 3H), 6.95 (d, J = 9.3 Hz, 4H), 3.37 (s, 12H) |

| ¹³C-NMR (δ) | 169.02, 162.92, 159.54, 157.14, 140.13, 135.11, 134.59, 134.47, 127.41, 127.39, 127.12, 126.96, 124.65, 124.60, 116.72, 116.43, 114.34, 41.43 |

| HRMS (m/z) | Calculated for C₂₃H₂₄FN₂⁺ [M⁺]: 347.19235, Found: 347.19278 |

Carboxylated Derivatives

Carboxylated derivatives of malachite green have been synthesized for conjugation to other molecules, such as polymers or biomolecules, for applications in drug delivery and photoresponsive materials.[2][3]

The synthesis of carboxylated derivatives can be achieved by using a benzaldehyde derivative that already contains a protected carboxyl group. For example, the condensation of 4-formylbenzoic acid (protected as a methyl ester) with N,N-dimethylaniline, followed by oxidation and subsequent deprotection of the carboxylic acid.

Table 4: Yields for Synthesis of Carboxylated Malachite Green Analogs [3]

| Reaction Step | Product | Yield |

| Condensation of 4-formylbenzoic acid with N,N-dimethylaniline | Carboxylated Leuco-Malachite Green | 69% |

| Oxidation of Carboxylated Leuco-Malachite Green | Carboxylated Malachite Green | 65% |

Conclusion

The synthesis of this compound is a well-established process in industrial and laboratory settings, primarily proceeding through the condensation of benzaldehyde and N,N-dimethylaniline. The versatility of this core structure allows for the synthesis of a wide range of derivatives with tailored properties. The detailed protocols and quantitative data presented in this guide are intended to provide researchers and professionals with a solid foundation for the synthesis and further development of this compound and its analogs for various applications. As with all chemical syntheses, appropriate safety precautions should be taken, and the procedures should be adapted to the specific laboratory conditions.

References

- 1. wwjournal.ir [wwjournal.ir]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 41272-40-6 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. Malachite green - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Authenticating Malachite: Formation, Testing & Quality — The Spiritual Gemmologist [spiritualgemmologist.com]

- 11. prepchem.com [prepchem.com]

- 12. journals.dbuniversity.ac.in [journals.dbuniversity.ac.in]

- 13. worlddyevariety.com [worlddyevariety.com]

- 14. Fluorinated Analogs of Malachite Green: Synthesis and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Research-Grade Solvent Green 1: Properties, Suppliers, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Solvent Green 1, a synthetic dye with potential applications in various research fields. Due to a notable lack of extensive research-grade characterization in publicly available literature, this guide synthesizes available data, primarily from industrial sources, and offers generalizable protocols based on similar fluorescent dyes. Researchers are strongly advised to conduct in-house validation of this compound for their specific applications.

Introduction to this compound

This compound, also known by trade names such as Oil Green Base and Malachite Green Base, is a bluish-green solvent dye.[1] Its primary industrial applications include the coloring of plastics, inks, oils, waxes, and other non-polar materials.[1][2] While its use as a research-grade fluorescent probe is not well-documented, its chemical structure suggests potential for fluorescence-based imaging and sensing applications, pending rigorous scientific validation.

Commercial Suppliers of this compound

Identifying suppliers offering verifiably research-grade this compound presents a challenge. The majority of listed suppliers cater to industrial applications where purity and detailed spectral characteristics are not the primary concern. Researchers should exercise due diligence when sourcing this compound and request a certificate of analysis (CoA) to verify its identity and purity.

Potential suppliers, primarily located in China, include:

It is crucial to note that purity claims can be inconsistent. For instance, MySkinRecipes lists this compound with 98% purity, while other suppliers do not specify the grade.[6] A "Solvent Green" with 99% purity is mentioned by Megha International, but the associated CAS number (128-80-3) corresponds to Solvent Green 3, not this compound (CAS 510-13-4).[5]

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in the table below. It is important to note the variability in these values across different suppliers, which underscores the need for independent characterization for research purposes.

| Property | Value | Source(s) |

| CAS Number | 510-13-4 | [3] |

| Molecular Formula | C₂₃H₂₆N₂O | [3][6] |

| Molecular Weight | 346.46 g/mol | [3] |

| Appearance | Bluish-green powder | [2] |

| Melting Point | 112-114 °C | [6] |

| Purity | 98% | [6] |

| Heat Resistance | >140 °C | [3][7] |

| Light Fastness | 4 (on a scale of 1-8) | [3][7] |

| Acid Resistance | 4 (on a scale of 1-5) | [3][7] |

| Alkali Resistance | 4 (on a scale of 1-5) | [3][7] |

| Water Resistance | 5 (on a scale of 1-5) | [3][7] |

| Density | 1.10 g/cm³ | [3] |

Solubility:

Spectral Properties:

Detailed excitation and emission spectra for research-grade this compound are not available in the searched scientific literature. This is a critical data gap for its application as a fluorescent probe. For any research application, it is imperative to experimentally determine the absorption and emission maxima in the solvent system of interest.

Potential Research Applications and Experimental Considerations

While specific protocols for this compound in a research context are not published, its properties as a lipophilic green dye suggest potential for applications such as the staining of lipid droplets in cells. The following sections provide generalized experimental protocols that would require significant optimization and validation for use with this compound.

General Workflow for Staining Lipid Droplets in Cultured Cells

This workflow is a hypothetical starting point for developing a specific protocol for this compound.

Hypothetical Experimental Protocol for Lipid Droplet Staining

Disclaimer: This is a hypothetical protocol and requires extensive optimization.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cells cultured on glass-bottom dishes or coverslips

-

Oleic acid-BSA conjugate (for inducing lipid droplet formation, optional)

-

Formaldehyde (B43269) (for fixation, optional)

-

Fluorescence microscope with appropriate filter sets (to be determined)

Methodology:

-

Prepare a Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 1-10 mM). Sonicate briefly if necessary to ensure complete dissolution. Store protected from light at -20°C.

-

Cell Preparation:

-

Culture cells to the desired confluency on a suitable imaging vessel.

-

To induce lipid droplet formation, incubate cells with a working concentration of oleic acid-BSA conjugate in culture medium for 12-24 hours.

-

-

Staining:

-

Dilute the this compound stock solution to a final working concentration (e.g., 1-10 µM) in pre-warmed cell culture medium or PBS. The optimal concentration must be determined experimentally.

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing (Optional):

-

Remove the staining solution.

-

Wash the cells gently one to two times with pre-warmed PBS or culture medium to reduce background fluorescence.

-

-

Imaging:

-

Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

-

Image the cells immediately using a fluorescence microscope. The appropriate excitation and emission wavelengths will need to be determined based on the spectral properties of this compound.

-

For Fixed Cell Staining:

-

After cell preparation, fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Proceed with the staining protocol as described above.

Logical Relationships in Supplier and Compound Validation

The following diagram illustrates the logical steps a researcher should take when sourcing and validating a compound like this compound for research purposes.

Safety and Handling

According to available safety data sheets, this compound is harmful if swallowed and may cause an allergic skin reaction.[9][10] It is also suspected of causing serious eye damage and may have reproductive toxicity.[9] It is classified as very toxic to aquatic life with long-lasting effects.[9]

Precautionary Measures:

-

Handle in a well-ventilated area.[10]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]

-

Avoid breathing dust.[9]

-

Wash hands thoroughly after handling.[9]

-

Store in a tightly closed container in a cool, dry place.[10]

-

Dispose of waste according to local, state, and federal regulations.[9]

Conclusion

This compound is a commercially available dye with potential for use in research, particularly in the area of lipid imaging. However, a significant lack of data on research-grade purity, spectral properties, and established experimental protocols necessitates a cautious and methodical approach. Researchers interested in utilizing this compound must undertake a thorough in-house validation process to ensure its suitability for their specific scientific investigations. The information and generalized protocols provided in this guide are intended to serve as a starting point for such endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. epsilonpigments.com [epsilonpigments.com]

- 3. CAS 41272-40-6: this compound | CymitQuimica [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. Solvent Green: ISO Certified Dye at Best Prices [meghadyes.com]

- 6. This compound [myskinrecipes.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemicalbook.com [chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Fluorescence Quantum Yield of Solvent Dyes for Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorescence quantum yield (Φf) is a critical photophysical parameter that quantifies the efficiency of a molecule's fluorescence. It is defined as the ratio of photons emitted to the photons absorbed. For researchers in materials science and drug development, understanding the quantum yield of fluorescent dyes like Solvent Green 1 is paramount for applications ranging from cellular imaging to the development of fluorescent probes and sensors. This guide provides a comprehensive overview of the fluorescence quantum yield of this compound, including relevant data, detailed experimental protocols for its measurement, and a visual representation of the experimental workflow.

Understanding the Fluorescence of this compound

This compound, also known as Malachite Green base or Victoria Green base, is a triarylmethane dye. The fluorescence of this class of dyes is highly sensitive to the local environment. The quantum yield of Malachite Green is notably low in fluid solutions at room temperature due to non-radiative decay pathways facilitated by the rotational freedom of its phenyl groups. When this rotation is restricted, for instance in a viscous solvent or when bound to a substrate like a protein, its fluorescence can be significantly enhanced.

Recent studies have highlighted the complexity of assigning a single quantum yield value to such dyes. For instance, Malachite Green in aqueous solution exhibits an extremely low quantum yield[1]. This environmental sensitivity makes the precise determination of its quantum yield in various solvents a crucial experimental step for any application.

Quantitative Data Presentation

Due to the environmentally sensitive nature of this compound's fluorescence, a universally applicable quantum yield is not available. The table below presents the reported quantum yield for the closely related Malachite Green in water to provide a baseline, alongside the data for a commonly used fluorescence standard, Rhodamine 6G, which is suitable for relative quantum yield measurements in the green-yellow spectral region.

| Compound | Solvent | Excitation Wavelength (nm) | Fluorescence Quantum Yield (Φf) | Refractive Index of Solvent (η) |

| Malachite Green | Water | Not Specified | 7.9 x 10⁻⁵[1] | 1.33 |

| Reference Standard | ||||

| Rhodamine 6G | Ethanol | 488 | 0.95[2][3][4] | 1.361[5][6] |

Experimental Protocols: Relative Fluorescence Quantum Yield Measurement

The most common and accessible method for determining the fluorescence quantum yield of an unknown sample is the relative method. This technique involves comparing the fluorescence of the unknown sample to that of a well-characterized standard with a known quantum yield.[7][8]

Principle

If a standard and an unknown sample have the same absorbance at the same excitation wavelength, it is assumed they absorb the same number of photons. The ratio of their integrated fluorescence intensities is then directly proportional to the ratio of their fluorescence quantum yields, after correcting for the refractive index of the solvents.[7][8]

The quantum yield of the unknown sample (Φx) is calculated using the following equation:

Φx = Φst * (Ix / Ist) * (Ast / Ax) * (ηx² / ηst²)

Where:

-

Φ is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

The subscripts x and st refer to the unknown sample and the standard, respectively.

Materials and Equipment

-

Spectrofluorometer: With a monochromatic excitation source and an emission detector. The instrument must be capable of recording corrected emission spectra.

-

UV-Vis Spectrophotometer: For measuring absorbance.

-

Quartz Cuvettes: 1 cm path length, for both absorbance and fluorescence measurements.

-

This compound (or other unknown sample)

-

Fluorescence Standard: e.g., Rhodamine 6G.

-

Spectroscopic Grade Solvents: e.g., ethanol.

Methodology

-

Selection of a Suitable Standard:

-

Choose a standard that absorbs and emits in a similar spectral region to the unknown sample. For this compound, which absorbs in the yellow-green region, Rhodamine 6G is an appropriate standard.

-

The quantum yield of the standard should be well-documented and not highly sensitive to environmental conditions.

-

-

Preparation of Stock Solutions:

-

Prepare stock solutions of both the unknown sample (this compound) and the standard (Rhodamine 6G) in the chosen solvent (e.g., ethanol).

-

-

Preparation of Dilutions:

-

Prepare a series of dilutions of both the unknown and the standard from their respective stock solutions.

-

The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.[7]

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions.

-

Determine the wavelength of maximum absorption (λmax) for both the unknown and the standard.

-

Select an appropriate excitation wavelength that is absorbed by both the sample and the standard.

-

Record the absorbance values at this excitation wavelength for all solutions.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer to the value chosen in the previous step.

-

Record the corrected fluorescence emission spectrum for each of the diluted solutions of the unknown and the standard.

-

It is crucial to keep the experimental parameters (e.g., excitation and emission slit widths) constant for all measurements.

-

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission curve for each solution.

-

For both the unknown and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-